4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in various fields. It may also include the class of compounds it belongs to and its relevance in that class.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction. The mechanism of the reaction may also be discussed.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Pharmacological Characterization : Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiarrhythmic, antihypertensive, and antimalarial activities. Compounds containing the piperazine moiety have shown significant pharmacological effects, suggesting the potential therapeutic utility of these compounds in treating cardiovascular diseases and malaria (Malawska et al., 2002); (Mendoza et al., 2011).
Antimicrobial Studies : Studies have demonstrated the synthesis of novel pyridine and benzothiazole derivatives with significant antibacterial and antifungal activities. These findings highlight the potential of piperazine-containing compounds as antimicrobial agents (Patel & Agravat, 2007); (Patel & Agravat, 2009).
Pharmacokinetics and Metabolic Studies
- Metabolism and Pharmacokinetics : Detailed metabolic studies of novel compounds, including piperazine derivatives, have been conducted to understand their pharmacokinetic profiles and metabolic pathways. These studies are crucial for drug development, ensuring safety and efficacy in potential therapeutic applications (Gong et al., 2010).
Potential Therapeutic Applications
Anticonvulsant and Antidepressant Activity : Research has explored the synthesis of piperazine derivatives with potential anticonvulsant and antidepressant activities, underscoring the versatility of these compounds in developing new treatments for neurological disorders (Rybka et al., 2017); (Hvenegaard et al., 2012).
Anticancer Activity : Novel pyridine derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential of piperazine derivatives in cancer therapy (Szafrański & Sławiński, 2015).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or new synthesis methods.
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properties
IUPAC Name |
4-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-10-11-23(20(25)14-22)17-4-3-9-21-13-17/h3-9,13,15H,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODVIUPSWMJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one |
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